molecular formula C8H7BrFNO2 B1391433 Methyl 4-Amino-3-bromo-5-fluorobenzoate CAS No. 1123171-91-4

Methyl 4-Amino-3-bromo-5-fluorobenzoate

Cat. No.: B1391433
CAS No.: 1123171-91-4
M. Wt: 248.05 g/mol
InChI Key: RDASOBRMXWNFNB-UHFFFAOYSA-N
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Description

Methyl 4-Amino-3-bromo-5-fluorobenzoate is an organic compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol It is a derivative of benzoic acid, featuring a bromine, fluorine, and amino group substitution on the benzene ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Amino-3-bromo-5-fluorobenzoate typically involves the esterification of 4-Amino-3-bromo-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-Amino-3-bromo-5-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

Scientific Research Applications

Methyl 4-Amino-3-bromo-5-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-Amino-3-bromo-5-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino, bromine, and fluorine groups can influence its binding affinity and specificity towards molecular targets. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

  • Methyl 4-Amino-3-fluorobenzoate
  • Methyl 4-Amino-3-bromo-5-chlorobenzoate
  • Methyl 4-Amino-3-bromo-5-iodobenzoate

Comparison: Methyl 4-Amino-3-bromo-5-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its reactivity and biological activity compared to similar compounds. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Biological Activity

Methyl 4-amino-3-bromo-5-fluorobenzoate, a compound with the molecular formula C₈H₈BrFNO₂, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a methoxy group (-OCH₃) and an amino group (-NH₂) at the 4th position of the benzene ring, with bromine (Br) at the 5th position and fluorine (F) at the 2nd position. This unique arrangement of functional groups contributes to its reactivity and biological properties.

The biological activity of this compound is thought to arise from its interaction with various biological targets. The presence of electron-withdrawing groups such as bromine and fluorine enhances its binding affinity to enzymes or receptors, potentially altering their activity. Ongoing research aims to elucidate the specific pathways involved in its action.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. One prominent study investigated its efficacy against Gram-negative bacteria, particularly focusing on its role as a topoisomerase inhibitor. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
E. coli WT0.008
K. pneumoniae WT0.03
P. aeruginosa WT0.125
P. aeruginosa ΔmexB/ΔmexX0.03

This data indicates that this compound exhibits significant antimicrobial properties, comparable to established fluoroquinolone antibiotics such as ciprofloxacin .

Anticancer Properties

Research also suggests that this compound may possess anticancer properties. A study focused on the compound's ability to inhibit glutathione reductase (GR) and glutathione S-transferase (GST), enzymes involved in cellular detoxification and oxidative stress responses. The inhibition constants (K_i) for this compound were found to be significantly lower compared to other derivatives, indicating potent inhibitory activity:

Compound K_i (μM)
This compound0.325 ± 0.012
Methyl 4-amino-2-nitrobenzoate92.41 ± 22.26

These findings suggest that this compound could be a valuable lead in developing new anticancer agents targeting oxidative stress pathways .

Case Studies and Research Findings

  • Topoisomerase Inhibition : A study evaluated the effectiveness of various derivatives, including this compound, against engineered strains of Pseudomonas aeruginosa. The results indicated that while some derivatives exhibited enhanced activity against resistant strains, this compound maintained considerable intrinsic activity .
  • Oxidative Stress Response : Another research effort explored the compound's role in modulating oxidative stress responses in cancer cells. The results demonstrated that treatment with this compound led to reduced viability in cancer cell lines, suggesting potential therapeutic applications .

Properties

IUPAC Name

methyl 4-amino-3-bromo-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDASOBRMXWNFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672541
Record name Methyl 4-amino-3-bromo-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123171-91-4
Record name Methyl 4-amino-3-bromo-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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